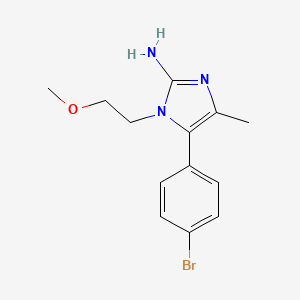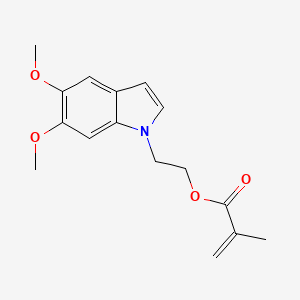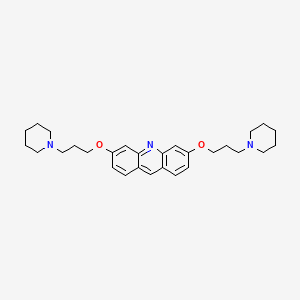
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine is a chemical compound with the molecular formula C29H39N3O2 and a molecular weight of 461.64 g/mol . This compound is part of the acridine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science . Acridine derivatives are often studied for their potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine typically involves the reaction of acridine derivatives with piperidine-containing compounds. One common method involves the nucleophilic substitution reaction where the acridine core is functionalized with piperidin-1-yl groups through propoxy linkers . The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction can produce reduced acridine derivatives .
Scientific Research Applications
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,6-Bis(3-(piperidin-1-yl)propoxy)acridine involves its interaction with various molecular targets. For instance, acridine derivatives are known to intercalate into DNA, disrupting the replication and transcription processes . This intercalation can lead to the inhibition of cancer cell proliferation, making it a potential candidate for anticancer therapies . Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(2-piperidinoethoxy)acridine: Another acridine derivative with similar structural features but different linker lengths.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye in biological studies.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
3,6-Bis(3-(piperidin-1-yl)propoxy)acridine is unique due to its specific piperidin-1-yl propoxy linkers, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives .
Properties
CAS No. |
87040-66-2 |
|---|---|
Molecular Formula |
C29H39N3O2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
3,6-bis(3-piperidin-1-ylpropoxy)acridine |
InChI |
InChI=1S/C29H39N3O2/c1-3-13-31(14-4-1)17-7-19-33-26-11-9-24-21-25-10-12-27(23-29(25)30-28(24)22-26)34-20-8-18-32-15-5-2-6-16-32/h9-12,21-23H,1-8,13-20H2 |
InChI Key |
PGHVEWRWACYJGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCCN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4,8-bis(2-ethylhexoxy)-1,1,5,5-tetraoxo-2-[4-(N-phenylanilino)phenyl]thieno[2,3-f][1]benzothiol-6-yl]-N,N-diphenylaniline](/img/structure/B12939848.png)
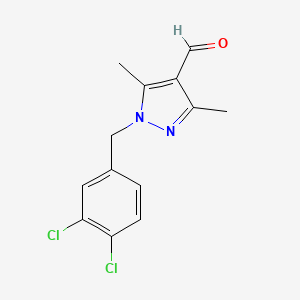
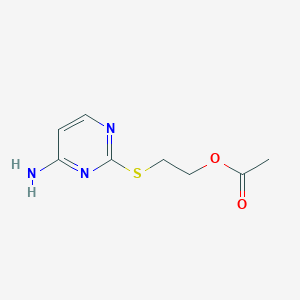
![((1S,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine](/img/structure/B12939869.png)
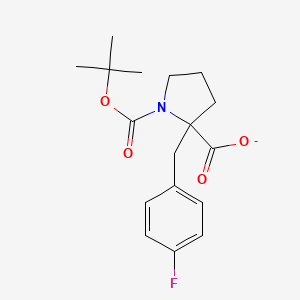
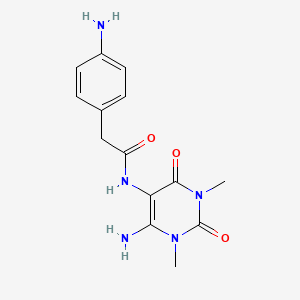
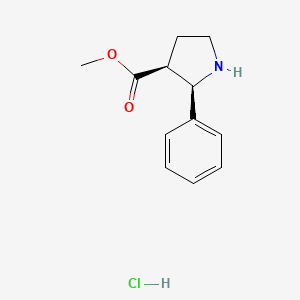
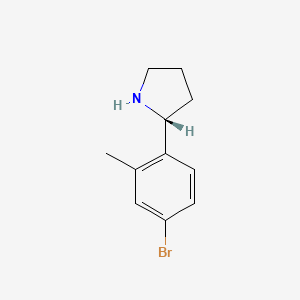
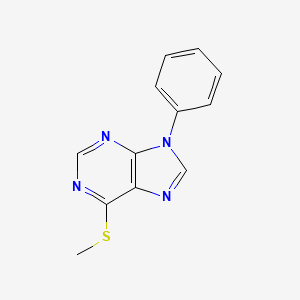

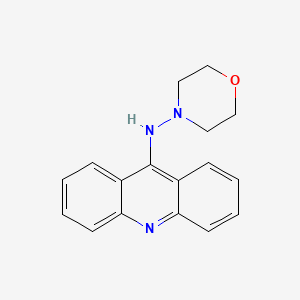
![Ethyl 5-(hydroxymethyl)-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B12939915.png)
